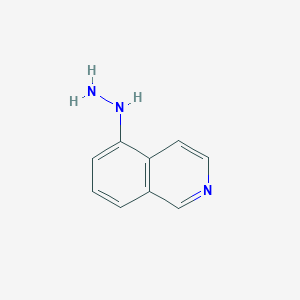

5-Hydrazinylisoquinoline

説明

Contextualization of Isoquinoline (B145761) and Hydrazine (B178648) Functionalities in Organic Synthesis

The hydrazine functional group (-NHNH2) is a derivative of ammonia (B1221849) and is known for its high reactivity and utility as a potent nucleophile and reducing agent. wikipedia.orgslideshare.net In organic synthesis, hydrazines are famously used in reactions like the Wolff-Kishner reduction to convert carbonyl groups into methylene (B1212753) groups. wikipedia.org They are also key precursors for the synthesis of a wide variety of other nitrogen-containing heterocycles, such as pyrazoles and triazoles. organic-chemistry.org The ability of the hydrazine group to form stable hydrazones with aldehydes and ketones is a cornerstone of its application in both synthesis and chemical analysis. wikipedia.orgacs.org

The combination of these two moieties in 5-Hydrazinylisoquinoline creates a molecule with a rich and complex chemical character, offering multiple reactive sites for synthetic modification and diverse points for interaction with biological macromolecules.

Historical Perspective and Current Research Significance of this compound

While the parent isoquinoline was first isolated from coal tar in 1885, the specific study of its substituted derivatives like this compound is a more modern endeavor, driven by the search for new pharmaceutical agents. slideshare.net The initial interest in hydrazine derivatives, in general, was for their utility in classical organic reactions and as analytical reagents to identify carbonyl compounds. wikipedia.org

In recent decades, the focus has shifted towards the biological activities of complex hydrazine-containing molecules. This compound, in particular, has gained prominence as a key intermediate in the synthesis of potent enzyme inhibitors. A primary area of its application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in certain cancer therapies. The isoquinoline portion of the molecule often serves to mimic the nicotinamide (B372718) portion of the NAD+ cofactor that binds to the enzyme's active site, while the hydrazine group can be used as a reactive handle to build more complex structures or may itself be part of the final pharmacophore.

Scope and Research Objectives for this compound Investigations

The investigation of this compound is primarily driven by objectives in medicinal chemistry and process development. Key research goals include:

Synthesis of Novel Enzyme Inhibitors: The principal objective is to use this compound as a starting material or key intermediate for the creation of new and more selective enzyme inhibitors. This involves chemically modifying the hydrazine group or other positions on the isoquinoline ring to optimize binding affinity, selectivity, and pharmacokinetic properties.

Exploration of Structure-Activity Relationships (SAR): Researchers systematically synthesize derivatives of this compound and test their biological activity. This allows for the mapping of a detailed SAR, providing crucial insights into which structural features are essential for the desired biological effect.

Development of Efficient Synthetic Routes: A significant area of research focuses on creating more efficient, scalable, and cost-effective methods for the synthesis of this compound itself. This is vital for its practical application in the large-scale production of potential drug candidates.

Investigation of New Therapeutic Applications: While PARP inhibition is a major focus, studies also explore the potential of this compound derivatives as inhibitors of other enzymes or as agents for other therapeutic areas where the isoquinoline scaffold has shown promise.

The compound serves as a versatile platform for chemical exploration, enabling the generation of diverse molecular libraries aimed at discovering next-generation therapeutics.

Chemical Compound Information

| Compound Name | Formula | Molecular Weight | CAS Number |

| This compound | C9H9N3 | 159.19 g/mol | 94490-67-8 |

| Isoquinoline | C9H7N | 129.16 g/mol | 119-65-3 |

| Hydrazine | N2H4 | 32.05 g/mol | 302-01-2 |

| Papaverine | C20H21NO4 | 339.39 g/mol | 58-74-2 |

| Berberine | C20H18NO4+ | 336.36 g/mol | 2086-83-1 |

| Pyrazole (B372694) | C3H4N2 | 68.08 g/mol | 288-13-1 |

| Triazole | C2H3N3 | 69.07 g/mol | 288-36-8 |

特性

IUPAC Name |

isoquinolin-5-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-3-1-2-7-6-11-5-4-8(7)9/h1-6,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMJAIHVTRKDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Hydrazinylisoquinoline

Established Synthetic Routes to 5-Hydrazinylisoquinoline

The traditional synthesis of this compound predominantly relies on the chemical transformation of isoquinoline (B145761) precursors, particularly halogenated or amino-substituted isoquinolines.

Preparative Chemical Transformations from Precursors

The most common pathway to this compound involves the nucleophilic substitution of a halogen atom at the 5-position of the isoquinoline ring with hydrazine (B178648). Halogenated isoquinolines, such as 5-bromoisoquinoline (B27571) or 5-chloroisoquinoline, serve as key starting materials. orgsyn.orggoogle.comgoogle.com The synthesis of these precursors is well-established. For instance, 5-bromoisoquinoline can be synthesized from isoquinoline by reaction with N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. google.com

Another potential precursor is 5-aminoisoquinoline. researchgate.netacgpubs.orgmdpi.com This can be converted to a diazonium salt, which can then be reduced to the corresponding hydrazine. However, the direct displacement of a halogen is often a more direct route.

The core transformation is the reaction of the 5-haloisoquinoline with hydrazine hydrate (B1144303). This reaction is a classical nucleophilic aromatic substitution, where the lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient C-5 position of the isoquinoline ring, leading to the displacement of the halide ion. A similar reaction has been reported for other chloro-substituted heterocyclic systems, such as the reaction of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole with hydrazine hydrate to yield the corresponding 1-hydrazino derivative. mdpi.com This suggests that a parallel approach is viable for the synthesis of this compound from 5-chloroisoquinoline.

Optimization of Reaction Conditions and Yields

The efficiency of the hydrazinolysis of 5-haloisoquinolines is dependent on several factors, including the reaction temperature, duration, and the presence of a catalyst. To maximize the yield of this compound, optimization of these parameters is crucial.

In related syntheses of hydrazino-heterocycles, the reaction with hydrazine hydrate is often carried out at elevated temperatures, sometimes under reflux conditions, to facilitate the substitution. mdpi.comnih.gov The choice of solvent can also influence the reaction rate and yield. While hydrazine hydrate can sometimes be used in large excess as both a reactant and a solvent, other high-boiling point solvents may be employed.

It is important to note that in some cases, carrying out the hydrazinolysis under an inert atmosphere (e.g., argon) can be critical to prevent side reactions, such as oxidative dehydrazination, which would lead to the formation of the unsubstituted parent isoquinoline. mdpi.com This was observed in the synthesis of 1-hydrazino-4-methyl-5H-pyridazino[4,5-b]indole, where conducting the reaction under argon significantly improved the yield of the desired hydrazino product. mdpi.com

| Precursor | Reagent | Product | Reported Yield | Reference |

| 5-Bromoisoquinoline | Hydrazine Hydrate | This compound | - | orgsyn.orggoogle.comgoogle.comnih.gov |

| 5-Chloroisoquinoline | Hydrazine Hydrate | This compound | - | chemicalbook.comgoogle.comgoogle.comrsc.org |

| 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazine Hydrate | 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole | High | mdpi.com |

Data for specific yields for this compound were not explicitly found in the search results, but the feasibility is inferred from related reactions.

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated this compound derivatives follows a similar logic, starting from di-halogenated or nitro-halogenated isoquinolines. For example, to synthesize a bromo-substituted this compound, one could start with a dibromoisoquinoline.

A key intermediate for such syntheses is 5-bromo-8-nitroisoquinoline (B189721), which can be prepared from isoquinoline in a "one-pot" reaction involving bromination followed by nitration. orgsyn.orggoogle.com The nitro group in 5-bromo-8-nitroisoquinoline can be readily reduced to an amino group, which can then be diazotized and subsequently converted to a hydrazine functionality. Alternatively, the bromine at the 5-position could potentially be displaced by hydrazine, although the reactivity would be influenced by the other substituents on the ring.

The synthesis of 5-chloro-8-hydroxyquinoline (B194070) derivatives is also well-documented, often involving multi-step procedures starting from substituted anilines. chemicalbook.comgoogle.comgoogle.comnih.govmdpi.com These halogenated and functionalized isoquinolines can serve as versatile precursors for a range of substituted this compound derivatives.

| Precursor | Product | Synthetic Strategy | Reference |

| 5-Bromo-8-nitroisoquinoline | Halogenated this compound derivative | Reduction of nitro group, diazotization, and reduction, or direct displacement of bromo group. | orgsyn.orggoogle.com |

| 5,7-Dibromo-8-hydroxyquinoline | Halogenated this compound derivative | Conversion of the hydroxyl group or displacement of a bromo group. | acgpubs.org |

| 5-Chloro-8-hydroxyquinoline | Halogenated this compound derivative | Functional group manipulation and hydrazinolysis. | chemicalbook.comnih.govmdpi.com |

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic organic chemistry offer promising new avenues for the synthesis of this compound and its derivatives, focusing on improving efficiency, safety, and sustainability.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. mdpi.comnih.govnewdrugapprovals.orguc.ptyoutube.com The synthesis of complex molecules, including pharmaceuticals and heterocycles, is increasingly being performed in flow reactors. mdpi.comnewdrugapprovals.orguc.pt This approach could be particularly beneficial for handling potentially hazardous reagents like hydrazine and for optimizing reaction conditions in a high-throughput manner. The synthesis of tetrahydroisoquinolines has been reported using microreactor technology, highlighting the potential of flow chemistry in this area. nih.gov

Catalytic Methods: Modern catalytic methods are continually being developed for the formation of C-N bonds. Rhodium-catalyzed C-H activation of hydrazines has been reported for the synthesis of isoquinolones, demonstrating a novel approach to constructing the isoquinoline core with a nitrogen-containing substituent. rsc.org While this specific method yields isoquinolones, it points towards the potential of transition-metal catalysis in developing new routes to hydrazinyl-substituted isoquinolines. Furthermore, catalytic methods for the synthesis of arylhydrazines in general are an active area of research. chemrxiv.orgnih.govnih.gov

These novel methodologies, while not yet specifically reported for the synthesis of this compound, represent the forefront of synthetic chemistry and offer exciting possibilities for future improvements in the preparation of this important compound.

Chemical Reactivity and Derivatization Pathways of 5 Hydrazinylisoquinoline

Condensation Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in 5-hydrazinylisoquinoline is a potent binucleophile, making it highly susceptible to condensation reactions with various electrophilic partners, particularly carbonyl compounds. unizin.orgebsco.com These reactions are fundamental processes where two molecules combine to form a larger molecule, typically with the elimination of a small molecule like water. unizin.orgebsco.comyoutube.com This reactivity is the cornerstone for synthesizing a vast array of heterocyclic derivatives.

The initial and most common reaction of the hydrazine moiety is its condensation with aldehydes and ketones to form hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-substituted hydrazone.

For instance, the reaction of a substituted isoquinolyl hydrazine with an aldehyde, such as 4-chlorobenzaldehyde, in a suitable solvent like isopropanol, readily produces the corresponding hydrazone in high yield. nih.gov This step is often the precursor to subsequent intramolecular cyclization reactions. The formation of these stable hydrazone intermediates is a critical step in the multi-step synthesis of more complex fused heterocyclic systems.

Cyclocondensation reactions are a class of condensation reactions that result in the formation of a ring structure. aliyuncs.com The hydrazone intermediates derived from this compound, or the hydrazine itself, can undergo subsequent cyclization with appropriate reagents to construct various nitrogen-containing heterocycles. This strategy is a powerful tool for building diverse molecular architectures.

The reaction of hydrazine derivatives with α,β-unsaturated ketones (chalcones) is a well-established method for synthesizing five-membered heterocyclic compounds known as pyrazolines. mdpi.comresearchgate.net This reaction proceeds through the Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration.

While specific examples starting directly from this compound are not detailed in the provided sources, the general mechanism is widely applicable. The reaction of this compound with various chalcones in a suitable solvent like methanol (B129727) with an acid catalyst (e.g., acetic acid) would be expected to yield 1-(isoquinolin-5-yl)-3,5-diaryl-2-pyrazolines. revistabionatura.org Subsequent oxidation of the pyrazoline ring can lead to the formation of the corresponding aromatic pyrazole (B372694) derivatives. nih.gov The regioselectivity of the cyclization can sometimes be influenced by the nature of the substituents on the hydrazine and the reaction conditions. nih.gov

Table 1: General Synthesis of Pyrazoline Derivatives

| Reactants | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrazine Derivative + α,β-Unsaturated Ketone (Chalcone) | Acid catalyst (e.g., Acetic Acid), Alcohol solvent | Pyrazoline |

This table illustrates a general pathway for pyrazoline and pyrazole synthesis, applicable to this compound. mdpi.comrevistabionatura.orgnih.gov

A significant application of isoquinoline (B145761) hydrazines is in the synthesis of fused heterocyclic systems, particularly 1,2,4-triazolo[3,4-a]isoquinolines. researchgate.net These compounds are constructed by reacting the hydrazine moiety with reagents that can provide a single carbon atom to complete the triazole ring.

One common method involves the condensation of the isoquinolyl hydrazine with an aldehyde to form a hydrazone, which is then subjected to oxidative cyclization. nih.gov For example, a 2-(isoquinolin-1-yl)hydrazine derivative was condensed with 4-chlorobenzaldehyde, and the resulting hydrazone was oxidatively cyclized using nitrobenzene (B124822) at high temperatures to yield the 3-(4-chlorophenyl)-5-phenyl-1,2,4-triazolo[3,4-a]isoquinoline. nih.gov Other synthetic routes involve reacting 1-chloro- or 1-hydrazinylisoquinoline (B93899) with various reagents like acyl hydrazides or hydrazonoyl halides to build the fused triazole ring. cu.edu.eg

Table 2: Synthesis of a Fused Triazolo-isoquinoline Derivative

| Starting Material | Reagents | Intermediate | Conditions for Cyclization | Final Product |

|---|---|---|---|---|

| 2-(3-Phenylisoquinolin-1-yl)hydrazine | 4-Chlorobenzaldehyde, Isopropanol | Corresponding Hydrazone | Nitrobenzene, 473 K | 3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazolo[3,4-a]isoquinoline |

Data sourced from a study on triazolo compound synthesis. nih.gov

The versatile reactivity of the hydrazine group extends to the synthesis of other nitrogen-containing heterocycles beyond pyrazoles and fused triazoles. By choosing appropriate reaction partners, a variety of ring systems can be accessed. For example, reaction with reagents containing a thiocarbonyl group (C=S), such as thiosemicarbazide (B42300) or carbon disulfide, can lead to the formation of thiadiazole derivatives. nih.gov Reaction with β-dicarbonyl compounds can yield pyrazole derivatives, while reaction with dicyanomethane or related compounds could potentially lead to the formation of pyridazine (B1198779) or other diazine systems. The synthesis of novel indolo[3,2-c]isoquinoline derivatives incorporated with a mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] researchgate.netCurrent time information in Bangalore, IN.nih.govthiadiazole moiety highlights the potential for creating complex, multi-ring systems through the elaboration of a hydrazine precursor. nih.gov

Cyclocondensation Reactions

Reactivity of the Isoquinoline Ring System

The isoquinoline nucleus is an aromatic system, but the presence of the nitrogen atom perturbs the electron distribution, leading to differential reactivity at its various positions compared to naphthalene. The reactivity of the neutral isoquinoline molecule towards electrophilic attack has been quantitatively measured. rsc.org

The established positional reactivity order for electrophilic substitution is: 4 > 5 ≈ 7 > 8 > 6 > 3 > 1. rsc.org This indicates that the C4 position is the most activated and susceptible to electrophilic attack, while the C1 and C3 positions, being adjacent to the electron-withdrawing nitrogen atom, are the most deactivated. The positions in the benzenoid ring (C5, C6, C7, C8) have intermediate reactivity. rsc.org

For this compound, the existing hydrazine substituent at the C5 position will further influence this reactivity pattern. The hydrazine group is an activating, ortho-, para-directing group. Therefore, for electrophilic aromatic substitution on the this compound ring, the incoming electrophile would be strongly directed to the ortho positions (C4 and C6) and the para position (C8, although this position is sterically more hindered and less reactive intrinsically). The combination of the inherent reactivity of the isoquinoline ring and the directing effect of the hydrazine group makes the C4 and C6 positions the most probable sites for further functionalization via electrophilic substitution reactions.

Table 3: Relative Electrophilic Reactivity of Positions in the Isoquinoline Ring

| Position | Reactivity Rank | Comment |

|---|---|---|

| 4 | 1 (Most Reactive) | Activated position in the pyridinoid ring. rsc.org |

| 5 | 2 | One of the most reactive positions in the benzenoid ring. rsc.org |

| 7 | 2 | Reactivity is comparable to the C5 position. rsc.org |

| 8 | 3 | Less reactive than C5 and C7. rsc.org |

| 6 | 4 | Less reactive than C5, C7, and C8. rsc.org |

| 3 | 5 | Deactivated position adjacent to nitrogen. rsc.org |

| 1 | 6 (Least Reactive) | Deactivated position adjacent to nitrogen. rsc.org |

This table summarizes the intrinsic reactivity of the unsubstituted isoquinoline nucleus towards electrophiles. rsc.org

Catalytic Approaches in this compound Derivatization

Catalysis provides a powerful toolkit for the derivatization of this compound, enabling a diverse range of chemical transformations that would be challenging to achieve through classical synthetic methods. These approaches often lead to higher yields, greater selectivity, and more environmentally benign reaction conditions.

Transition metal catalysts are instrumental in activating and functionalizing the this compound core. Metals such as palladium, rhodium, copper, and gold can facilitate a variety of coupling and cyclization reactions, leading to a wide array of derivatives.

Rhodium(III)-catalyzed C-H activation and annulation reactions of benzoylhydrazines with alkynes have been shown to produce isoquinolones. nih.gov This strategy, which utilizes a directing group, could potentially be adapted for 5-acylhydrazinylisoquinolines, leading to the formation of novel fused heterocyclic systems. The reaction proceeds through a double cascade cyclization, offering a pathway to complex tetracyclic amides. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer significant potential for the derivatization of this compound. youtube.comyoutube.comyoutube.com While direct cross-coupling on the hydrazine nitrogen can be challenging, transformation of the hydrazinyl group into other functionalities, such as a pyrazole, could open up avenues for palladium-catalyzed C-C and C-N bond formation. For instance, the Suzuki-Miyaura, Heck, and Sonogashira couplings are well-established methods for modifying heterocyclic cores. youtube.comeurekaselect.com Nickel(0) catalysts have also been demonstrated to be effective in the C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from isoquinolines, suggesting a potential route for derivatization at the isoquinoline nitrogen. rsc.org

Copper-catalyzed reactions are also highly relevant. Copper(I) has been used to catalyze the formation of isoquinoline-substituted isobenzofurans from isoquinoline N-oxides and 1,5-diynes. nih.gov Furthermore, copper nanoparticles have been employed in the synthesis of various N-heterocycles. mdpi.comnih.gov These methodologies could be explored for the derivatization of the isoquinoline ring of this compound.

Gold-catalyzed reactions, known for their ability to activate alkynes, could also be applied. nih.govyoutube.com For example, gold(I)-catalyzed intramolecular hydroamination of alkynes has been used to synthesize dihydroisoquinolines. nih.gov This suggests that a suitably functionalized this compound derivative could undergo gold-catalyzed cyclization to yield novel fused systems.

Table 1: Potential Transition Metal-Mediated Transformations for this compound Derivatization

| Catalyst Type | Potential Reaction | Substrate Analogue | Potential Product |

| Rhodium(III) | C-H Activation/Annulation | Benzoylhydrazines | Fused Isoquinolones |

| Palladium(0) | Cross-Coupling (e.g., Suzuki) | N-Acyliminium precursors | Arylated Isoquinolines |

| Copper(I) | Cyclization | Isoquinoline N-oxides | Isoquinoline-substituted heterocycles |

| Gold(I) | Intramolecular Hydroamination | Alkynyl-substituted amines | Fused Dihydroisoquinolines |

Nanoparticle-Catalyzed Reactions

The use of nanoparticle catalysts in organic synthesis has gained significant traction due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. eurekaselect.com Various metal nanoparticles have been employed in the synthesis and derivatization of nitrogen heterocycles, and these methods hold promise for the modification of this compound.

Magnetic nanoparticles, in particular, offer the advantage of easy separation and recovery from the reaction mixture using an external magnetic field, contributing to more sustainable chemical processes. nih.govacs.org For example, magnetic nanoparticles have been utilized in the synthesis of a diverse library of N-heterocycles, including pyrimidines and spirooxindoles. nih.gov Nickel nanoparticles supported on magnetic materials have also been shown to be effective catalysts for N-alkylation of amines with alcohols, a reaction that could potentially be applied to the hydrazinyl group of this compound. acs.org Furthermore, a magnetic nanocatalyst, Fe3O4@CPTMO-phenylalanine-Ni, has been developed for the preparation of substituted pyrazoles, which is a common transformation for hydrazine-containing compounds. nih.gov

Zinc oxide (ZnO) nanoparticles have been demonstrated as an efficient catalyst for the solvent-free synthesis of pyrido[2,1-a]isoquinolines from isoquinoline, activated acetylenic compounds, α-halo ketones, and triphenylphosphine. thieme-connect.com This multicomponent reaction could potentially be adapted for this compound, leading to complex fused structures.

Copper nanoparticles are also versatile catalysts for the synthesis of N-heterocycles. mdpi.comnih.gov They have been used in the synthesis of quinoline (B57606) derivatives through various protocols, highlighting their potential for catalyzing reactions on the isoquinoline core of this compound. nih.gov

Table 2: Nanoparticle-Catalyzed Reactions Applicable to this compound Derivatization

| Nanoparticle Catalyst | Reaction Type | Product Type | Reference |

| Magnetic Nanoparticles | Multicomponent Reactions | N-Heterocycles (Pyrimidines, Spirooxindoles) | nih.gov |

| Magnetic Nickel Nanoparticles | N-Alkylation | N-Alkylated Amines | acs.org |

| Fe3O4@CPTMO-phenylalanine-Ni | Pyrazole Synthesis | Substituted Pyrazoles | nih.gov |

| ZnO Nanoparticles | Multicomponent Reaction | Pyrido[2,1-a]isoquinolines | thieme-connect.com |

| Copper Nanoparticles | Cycloaddition/Coupling | Quinolines/N-Heterocycles | mdpi.comnih.gov |

No Published Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found on the coordination chemistry of the compound this compound. Therefore, it is not possible to generate an article on this topic as requested.

Searches for "this compound" in conjunction with terms such as "metal complexes," "ligand design," "denticity," "coordination geometries," "spectroscopic characterization," and "theoretical studies" did not yield any published articles or datasets. The PubChem database confirms the existence of this compound (CID 13266423), but provides no links to literature concerning its role as a ligand in coordination chemistry.

While the search did identify studies on related but distinct molecules, such as 5-nitro-8-hydroxyquinoline-proline hybrids and other 8-hydroxyquinoline (B1678124) derivatives, this information is not applicable to the specific structure and coordination properties of this compound. The presence of the hydrazinyl group at the 5-position of the isoquinoline ring would likely impart unique chelating properties, but without experimental or theoretical studies, any discussion would be purely speculative.

The absence of information prevents a scientifically accurate discussion of the following topics outlined in the request:

Coordination Chemistry of 5 Hydrazinylisoquinoline As a Ligand

Theoretical Studies on Coordination Interactions:No computational or theoretical studies, such as Density Functional Theory (DFT) calculations, appear to have been performed to analyze the coordination interactions of this ligand.

Chemical Compounds Mentioned in Search Context

Computational and Theoretical Studies on 5 Hydrazinylisoquinoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which governs its physical and chemical properties. acs.org These calculations, by solving approximations of the Schrödinger equation, yield critical information about molecular orbitals, charge distribution, and electrostatic potential. nih.govnih.gov

For 5-Hydrazinylisoquinoline, while specific comprehensive studies detailing its electronic structure are not widely available in peer-reviewed literature, some basic physicochemical properties have been computationally derived. These parameters are crucial for predicting the molecule's behavior in a biological environment.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Heavy Atom Count | 14 | ambeed.com |

| Aromatic Heavy Atom Count | 10 | ambeed.com |

| Fraction Csp3 | 0.0 | ambeed.com |

| Rotatable Bond Count | 1 | ambeed.com |

| H-Bond Acceptor Count | 2 | ambeed.com |

| H-Bond Donor Count | 2 | ambeed.com |

This table presents computationally derived properties for the dihydrochloride (B599025) salt of this compound.

Studies on related hydrazine (B178648) derivatives often employ Density Functional Theory (DFT) to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imist.maqnl.qa The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. For the broader class of hydrazine derivatives, the presence of electron-withdrawing or -donating groups significantly influences the electronic density and, consequently, the molecule's reactivity. imist.ma

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. rsc.orgmdpi.com It is frequently applied to understand processes like hydrolysis, oxidation, or cycloadditions. acs.orgrsc.org

Specific DFT studies elucidating the reaction mechanisms of this compound itself are not prominently published. However, research on the hydrolysis of hydrazones—compounds formed from hydrazines—utilizes DFT to map out the multi-step reaction pathways, including proton transfer steps and the formation of intermediates like carbinolamine. acs.org Similarly, DFT has been used to explore the mechanism of graphene-oxide reduction by hydrazine, detailing multi-step pathways and the energetics of deoxygenation. rsc.org These examples highlight the capability of DFT to provide deep mechanistic insights that would be applicable to studying the synthesis and metabolic pathways of this compound.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic signatures of a molecule, which is invaluable for structure verification and analysis. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra by calculating electronic excitation energies. qnl.qa Calculations can also provide theoretical values for NMR chemical shifts and IR vibrational frequencies. mdpi.com

For hydrazine derivatives, TD-DFT calculations have been successfully used to obtain UV-Vis spectra, which are then compared with experimental results to understand the electronic transitions involved. qnl.qa DFT has also been used to support the characterization of new hydrazone derivatives by comparing calculated ¹H and ¹³C NMR chemical shifts with experimental data, often showing strong concordance. mdpi.com Although a specific computational prediction of the spectra for this compound is not available in the surveyed literature, these established methodologies would be directly applicable.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations compute the time-dependent motion of atoms in a molecule, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological macromolecule.

While no specific MD simulations for this compound are reported in the literature, conformational analysis is a key aspect of understanding its behavior. The molecule has a single rotatable bond between the isoquinoline (B145761) ring and the hydrazinyl group. ambeed.com The orientation of the -NHNH₂ group relative to the aromatic ring system is critical for its interaction with target proteins. DFT methods are often used to determine the most stable conformations (ground state geometry) of related hydrazine derivatives by finding the structure with the lowest potential energy. imist.mamdpi.com

Ligand-Receptor Interaction Modeling

The primary context for computational studies involving the this compound scaffold is in drug design, particularly as an inhibitor of enzymes like Poly (ADP-ribose) polymerase (PARP). nih.govnih.govacs.org Ligand-receptor interaction modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, is essential in this field. nih.gov

Molecular docking simulations are used to predict the binding pose of a ligand within the active site of a receptor, such as PARP1. These models help to identify key interactions, like hydrogen bonds and pi-stacking, that contribute to binding affinity. The this compound moiety is a common fragment in known PARP inhibitors, where the isoquinoline ring often occupies a hydrophobic pocket and the hydrazinyl group can act as a hydrogen bond donor or acceptor. nih.govmdpi.com

QSAR studies on inhibitors containing related structures, such as 1H-benzo[d]imidazole-4-carboxamides, use calculated molecular descriptors to build models that can predict the inhibitory activity (pIC₅₀) of new compounds. nih.gov This approach allows for the virtual screening and optimization of potential drug candidates before their synthesis, and it is highly probable that such methods have been applied to optimize inhibitors containing the this compound core.

Analytical Methodologies for Research Characterization of 5 Hydrazinylisoquinoline and Its Derivatives

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation and purification of 5-hydrazinylisoquinoline and its derivatives from reaction mixtures and for assessing the purity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of isoquinoline (B145761) derivatives. Due to the polarity of the hydrazinyl group, reversed-phase HPLC (RP-HPLC) is commonly employed. In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For ionizable compounds like hydrazinylisoquinolines, the pH of the mobile phase can be adjusted to control the retention time and improve peak shape.

Gas Chromatography (GC) can also be utilized, particularly for more volatile and thermally stable derivatives of this compound. The compound is vaporized and passed through a column with a stationary phase. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.

A typical application of these techniques in a research setting is presented in the table below, showing the separation of a hypothetical mixture of a this compound derivative and related impurities.

Table 1: Illustrative Chromatographic Separation Parameters

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) | HP-5 (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (60:40) | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV-Vis (at 254 nm) | Flame Ionization Detector (FID) |

| Retention Time of Analyte | 4.2 min | 15.8 min |

Spectroscopic Identification and Structural Elucidation (e.g., NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the aromatic protons on the isoquinoline core, as well as signals for the protons of the hydrazinyl group.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the hydrazine (B178648) group (typically in the range of 3300-3400 cm⁻¹), C=N stretching of the isoquinoline ring, and C-H stretching of the aromatic rings.

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight. Fragmentation would likely involve the loss of the hydrazinyl group or parts of the isoquinoline ring system.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like isoquinolines. The UV-Vis spectrum of this compound would exhibit absorption maxima corresponding to the π-π* transitions of the aromatic system.

The following table summarizes expected spectroscopic data for the characterization of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) for isoquinoline protons; signals for NH and NH₂ protons of the hydrazinyl group. |

| ¹³C NMR | Signals for aromatic carbons and the carbon attached to the hydrazinyl group. |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the exact mass of the compound; characteristic fragment ions. |

| UV-Vis (nm) | Absorption maxima characteristic of the isoquinoline chromophore. |

Advanced Hyphenated Techniques for Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic method, are powerful tools for the analysis of complex mixtures containing this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the separation of components in a mixture followed by their immediate identification based on their mass-to-charge ratio. LC-MS is particularly useful for analyzing reaction mixtures to identify intermediates, byproducts, and the final product in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle to LC-MS but uses gas chromatography for separation. It is suitable for volatile and thermally stable derivatives of this compound. The coupling of GC with MS provides high separation efficiency and definitive identification of the separated components.

These techniques are invaluable in synthetic research for confirming the presence of the desired product in a complex matrix and for identifying impurities.

Quantitative Analytical Methods in Synthetic Chemistry Research

Quantitative analysis is crucial in synthetic chemistry to determine the yield of a reaction and the purity of a product.

For this compound and its derivatives, HPLC with UV-Vis detection is a common method for quantification. A calibration curve is first constructed by injecting known concentrations of a pure standard of the compound and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Quantitative NMR (qNMR) is another powerful technique for determining the concentration of a sample. By integrating the signals of the analyte against a known concentration of an internal standard, the quantity of the analyte can be accurately determined. This method is particularly useful as it does not require a calibration curve for each analyte.

The choice of quantitative method depends on factors such as the availability of a pure standard, the complexity of the sample matrix, and the required accuracy and precision of the measurement.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways

The future of 5-hydrazinylisoquinoline research will heavily rely on the development of innovative and efficient synthetic methodologies. While traditional methods for the synthesis of isoquinoline (B145761) derivatives, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been well-established, modern organic synthesis is moving towards more sustainable and versatile approaches. nih.govacs.orgslideshare.net

Future investigations could focus on adapting modern synthetic strategies to this compound and its derivatives. nih.gov This includes the exploration of transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the isoquinoline core. nih.gov Furthermore, the development of one-pot synthesis protocols could provide rapid access to complex molecules derived from this compound, enhancing the efficiency of library synthesis for screening purposes. nih.govnih.gov The reactivity of the hydrazinyl group itself offers a rich area for exploration, including its use in the formation of hydrazones, pyrazoles, and other heterocyclic systems. rsc.org Investigating the reaction mechanisms of these transformations using computational and experimental techniques will be crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. rsc.orgyoutube.com

Rational Design of Derivatives for Specific Applications

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties. nih.govwikipedia.orgnih.gov The hydrazinyl moiety can act as a versatile handle for the introduction of various pharmacophores, enabling the rational design of this compound derivatives with specific biological targets.

Future research in this area should involve the computational and synthetic exploration of this compound derivatives as potential therapeutic agents. For instance, derivatives could be designed as inhibitors of specific enzymes, such as kinases or proteases, which are often implicated in diseases like cancer and viral infections. nih.govnih.govwikipedia.org The design of such inhibitors would involve molecular modeling studies to predict binding affinities and selectivities, followed by targeted synthesis and biological evaluation. Moreover, the structural alerts present in the hydrazine (B178648) group would necessitate careful design to optimize efficacy while minimizing potential toxicological concerns. The synthesis of libraries of this compound derivatives will be instrumental in identifying lead compounds for various therapeutic areas. acs.org

Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is fundamental for both predicting their reactivity and understanding their interactions with biological targets. Future research will benefit from the application of a suite of advanced characterization techniques.

High-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will continue to be indispensable tools for the unambiguous determination of the three-dimensional structure of newly synthesized derivatives. mdpi.comacs.org These techniques provide crucial information on conformation and stereochemistry, which is vital for structure-activity relationship (SAR) studies in drug discovery. acs.org Furthermore, advanced spectroscopic techniques, such as fluorescence spectroscopy, could be employed to study the photophysical properties of novel derivatives, potentially leading to applications in bioimaging and sensing. mdpi.comsioc-journal.cn The development of derivatives with aggregation-induced emission (AIE) properties is another exciting avenue, which could be explored for the development of novel fluorescent probes. sioc-journal.cn

Interdisciplinary Research Opportunities

The unique properties of the this compound scaffold position it at the crossroads of several scientific disciplines, offering a fertile ground for interdisciplinary research.

In the field of chemical biology , the hydrazinyl group can be utilized for bioorthogonal ligation reactions, enabling the specific labeling and tracking of biomolecules in living systems. This could involve the development of novel probes for studying cellular processes or for diagnostic applications.

In materials science , isoquinoline derivatives have been explored for their potential in creating advanced materials with unique optical and electronic properties. amerigoscientific.com Future research could investigate the incorporation of this compound derivatives into polymers or metal-organic frameworks (MOFs) to create materials with applications in catalysis, gas storage, or sensing. amerigoscientific.com The ability to tune the properties of these materials through the rational design of the isoquinoline derivatives makes this a particularly promising area of research.

The convergence of chemistry, biology, and materials science will be key to unlocking the full potential of this compound and its derivatives, paving the way for innovative solutions to challenges in medicine and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-Hydrazinylisoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with isoquinoline precursors under controlled conditions. Key variables include temperature (e.g., 60–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., acid or metal catalysts). For reproducibility, document reaction times, purification methods (e.g., column chromatography or recrystallization), and characterize products via NMR, HPLC, or mass spectrometry .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Follow SDS guidelines for similar hydrazine derivatives:

- Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in airtight containers away from oxidizers, as decomposition may release toxic gases (e.g., NOx, CO) .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize:

- Spectroscopy : UV-Vis for electronic properties, FT-IR for functional groups.

- Chromatography : HPLC or GC-MS for purity assessment.

- Thermal Analysis : DSC/TGA to determine melting points and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Systematically compare experimental variables:

- Replicate studies using identical substrates, solvents, and catalysts.

- Apply statistical tools (e.g., ANOVA) to identify outliers.

- Cross-reference with computational models (e.g., DFT) to predict reaction pathways .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?

- Methodological Answer :

- Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels.

- Use inert atmospheres (e.g., argon) to prevent oxidation.

- Monitor degradation via LC-MS and adjust storage protocols (e.g., desiccants, amber glass vials) .

Q. How does this compound’s electronic structure influence its binding affinity in enzyme inhibition assays?

- Methodological Answer :

- Perform molecular docking simulations (e.g., AutoDock) to map interaction sites.

- Validate with kinetic assays (e.g., IC50 measurements) and correlate with Hammett substituent constants or frontier orbital analysis .

Q. What frameworks ensure rigorous hypothesis formulation when studying this compound’s biological activity?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Design assays with accessible cell lines (e.g., HEK293) and measurable endpoints (e.g., apoptosis markers).

- Novel : Compare mechanisms against existing quinoline-based inhibitors.

- Ethical : Adhere to institutional biosafety protocols for in vitro/in vivo studies .

Methodological Guidelines

- Literature Review : Use Google Scholar to prioritize high-impact studies (filter by citations/year) and synthesize findings into thematic clusters (e.g., synthesis, bioactivity) .

- Data Presentation : Include tables comparing synthetic yields, spectral data, and bioassay results. Reference NIST databases for standardized physicochemical data .

- Peer Review Preparation : Structure discussions to address contradictions (e.g., divergent catalytic outcomes) and propose validation experiments (e.g., isotopic labeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。